molecular formula C13H9ClN4O4 B403253 (1E)-1-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE

(1E)-1-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE

Cat. No.: B403253
M. Wt: 320.69g/mol
InChI Key: CHIIUGBFRQQYRI-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chloro-3-nitro-benzylidene)-N’-(2-nitro-phenyl)-hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-nitro-benzylidene)-N’-(2-nitro-phenyl)-hydrazine typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-nitro-benzylidene)-N’-(2-nitro-phenyl)-hydrazine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The hydrazone moiety can be oxidized to form the corresponding azo compound.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted derivatives with new functional groups.

    Oxidation: Formation of azo compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds, such as antimicrobial or anticancer agents.

    Medicine: Exploration of its pharmacological properties for therapeutic applications.

    Industry: Potential use in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-nitro-benzylidene)-N’-(2-nitro-phenyl)-hydrazine would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The nitro groups could also play a role in generating reactive nitrogen species that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-benzylidene)-N’-(2-nitro-phenyl)-hydrazine
  • N-(4-Nitro-benzylidene)-N’-(2-nitro-phenyl)-hydrazine
  • N-(4-Chloro-3-nitro-benzylidene)-N’-(phenyl)-hydrazine

Uniqueness

N-(4-Chloro-3-nitro-benzylidene)-N’-(2-nitro-phenyl)-hydrazine is unique due to the presence of both chloro and nitro substituents on the benzylidene and phenyl rings, respectively

Properties

Molecular Formula

C13H9ClN4O4

Molecular Weight

320.69g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-nitroaniline

InChI

InChI=1S/C13H9ClN4O4/c14-10-6-5-9(7-13(10)18(21)22)8-15-16-11-3-1-2-4-12(11)17(19)20/h1-8,16H/b15-8+

InChI Key

CHIIUGBFRQQYRI-OVCLIPMQSA-N

SMILES

C1=CC=C(C(=C1)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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